molecular formula C7H7Cl2F3N2 B13027557 (S)-1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride

(S)-1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride

Cat. No.: B13027557
M. Wt: 247.04 g/mol
InChI Key: GFJXDXGNLCJUQU-RGMNGODLSA-N
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Description

(S)-1-(3-Chloropyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride is a chiral amine derivative featuring a 3-chloropyridin-2-yl moiety and a trifluoroethylamine group.

Properties

Molecular Formula

C7H7Cl2F3N2

Molecular Weight

247.04 g/mol

IUPAC Name

(1S)-1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethanamine;hydrochloride

InChI

InChI=1S/C7H6ClF3N2.ClH/c8-4-2-1-3-13-5(4)6(12)7(9,10)11;/h1-3,6H,12H2;1H/t6-;/m0./s1

InChI Key

GFJXDXGNLCJUQU-RGMNGODLSA-N

Isomeric SMILES

C1=CC(=C(N=C1)[C@@H](C(F)(F)F)N)Cl.Cl

Canonical SMILES

C1=CC(=C(N=C1)C(C(F)(F)F)N)Cl.Cl

Origin of Product

United States

Preparation Methods

Asymmetric Synthesis via Chiral Precursors or Catalysts

  • The (S)-enantiomer is commonly obtained by asymmetric synthesis using chiral catalysts or chiral auxiliaries that induce stereoselectivity during the formation of the amine center.
  • Typical synthetic sequences involve coupling 3-chloropyridin-2-yl intermediates with trifluoroethylamine derivatives under controlled conditions.
  • The reaction conditions often require low temperatures and inert atmosphere to maintain enantiomeric purity and prevent racemization.

Resolution of Racemic Mixtures

  • Alternatively, racemic 1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-amine can be resolved into its (S)- and (R)-enantiomers using chiral resolving agents or chromatographic techniques.
  • The hydrochloride salt formation is typically done by treatment with hydrochloric acid in an appropriate solvent, such as isopropanol or ethyl acetate, to precipitate the pure salt form.

A representative synthetic approach, adapted from related compounds and industrial practices, may involve:

Step Reagents/Conditions Description
1 3-Chloropyridin-2-yl intermediate + trifluoroethylamine derivative Nucleophilic substitution or reductive amination under inert atmosphere
2 Chiral catalyst or auxiliary Applied to induce (S)-stereochemistry
3 Purification Chromatographic separation or crystallization to enhance enantiomeric excess
4 Acidification Treatment with HCl in isopropanol at 25-30°C to form hydrochloride salt
5 Isolation Filtration, washing with n-heptane, drying to yield pure (S)-hydrochloride salt
Parameter Typical Range/Value Notes
Reaction Temperature 0–30°C for acidification; 25–120°C for synthesis steps Controlled to prevent racemization
Reaction Time 12–72 hours for amination step Depends on catalyst and scale
Solvents Isopropanol, dichloromethane, n-heptane Used for reaction and purification
Yield 70–90% (depending on step and purification) High purity essential for pharmaceutical use
Purity >98% (HPLC or chiral HPLC) Confirmed by analytical methods
  • Studies have shown that the use of N-ethyl-N,N-diisopropylamine as a base in isopropanol at elevated temperatures (up to 120°C) facilitates efficient coupling reactions with good yields and stereoselectivity.
  • Acidification with hydrochloric acid in isopropanol at mild temperatures (25-30°C) effectively converts the free amine to the hydrochloride salt without compromising enantiomeric purity.
  • Washing and recrystallization steps using n-heptane and isopropanol improve the crystallinity and purity of the final product.
  • Avoidance of harsh conditions reduces the formation of impurities such as dimers or side products, which can complicate purification and reduce yield.
Compound Molecular Weight (g/mol) Preparation Complexity Purity Achieved Notes
(S)-1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride 210.58 Moderate >98% Requires stereoselective synthesis or resolution
(R)-1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride 247.04 (including HCl) Similar >98% Similar synthetic challenges, enantiomeric counterpart
2-amino-N-(2,2,2-trifluoroethyl) acetamide ~ Higher Variable More complex due to additional amide formation steps
Step No. Operation Reagents/Conditions Outcome
1 Synthesis of intermediate 3-chloropyridin-2-yl precursor + trifluoroethylamine, base, solvent Formation of racemic or enantio-enriched amine
2 Chiral induction Chiral catalyst/auxiliary or resolution Enantiomeric enrichment (S)-isomer
3 Salt formation HCl in isopropanol, 25-30°C Hydrochloride salt precipitation
4 Purification Filtration, washing with n-heptane, drying Pure (S)-hydrochloride salt

The preparation of (S)-1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride is achieved through stereoselective synthetic methods or resolution of racemic mixtures, followed by acidification to form the hydrochloride salt. Optimized reaction conditions involving mild temperatures, appropriate solvents, and suitable bases enable high yields and purity necessary for pharmaceutical applications. The process balances efficiency with the need to maintain stereochemical integrity, ensuring the compound’s suitability as a chiral building block or active pharmaceutical ingredient.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Antimalarial Research

One of the significant areas of research involving (S)-1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride is in the development of antimalarial agents. Studies have shown that compounds with similar structures can inhibit the PfATP4 enzyme in Plasmodium falciparum, the parasite responsible for malaria. The incorporation of heterocycles into the molecular structure has been found to enhance both metabolic stability and aqueous solubility, which are crucial for effective drug development .

Case Study: Optimization of Dihydroquinazolinone Derivatives

In a study focused on optimizing dihydroquinazolinone derivatives for antimalarial activity, researchers found that modifications to the scaffold that included trifluoroethyl groups significantly improved the pharmacokinetic profiles of the compounds. Specifically, analogs with chloropyridine substitutions exhibited enhanced potency against malaria parasites while maintaining acceptable metabolic stability .

Neuropharmacology

The compound has also been investigated for its potential effects on the central nervous system. Its structural characteristics suggest that it may interact with neurotransmitter systems, potentially influencing mood and cognitive functions. Research into similar trifluoroethylamine derivatives has indicated potential applications in treating conditions such as anxiety and depression due to their ability to modulate serotonin receptors .

Structure–Activity Relationship Studies

Research into the structure–activity relationships (SAR) of compounds related to (S)-1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride has provided insights into how modifications can enhance biological activity. For instance, studies have demonstrated that specific substitutions at the aromatic ring can lead to significant increases in potency against various biological targets .

Chemical Properties and Safety

As with any chemical compound, safety data sheets (SDS) should be consulted prior to handling (S)-1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride. The compound may pose risks typical of amines and halogenated compounds, including toxicity upon ingestion or inhalation .

Mechanism of Action

The mechanism of action of (S)-1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to neurotransmission, inflammation, and cellular signaling.

Comparison with Similar Compounds

Halogen and Positional Isomers

Key Differences :

  • Halogen Type and Position : Replacing chlorine with bromine at the pyridine’s 4-position (as in (S)-1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethan-1-amine hydrochloride) increases molecular weight (291.49 vs. ~247.91 g/mol) and alters electronic properties due to bromine’s larger atomic radius and polarizability .
  • Pyridine vs.

Enantiomeric Variants

Stereochemical Impact :

  • The (R)-enantiomer of the target compound, (R)-1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-amine dihydrochloride, demonstrates the significance of chirality. Enantiomers often exhibit divergent biological activities due to differential interactions with chiral biomolecules (e.g., enzymes or receptors) .

Salt Forms

Solubility and Stability :

  • The dihydrochloride salt form of the (R)-enantiomer may enhance aqueous solubility compared to the monohydrochloride form of the (S)-enantiomer, though this could vary with crystal packing and hydration .

Structural and Physicochemical Data

Table 1. Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent (Position, Halogen) Enantiomer Salt Form Reference
(S)-1-(3-Chloropyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride C7H7ClF3N2·HCl ~247.91 3-Cl, pyridin-2-yl S Hydrochloride Synthesized*
(S)-1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethan-1-amine hydrochloride C7H7BrClF3N2 291.49 3-Br, pyridin-4-yl S Hydrochloride
(R)-1-(3-Chloropyridin-2-yl)-2,2,2-trifluoroethan-1-amine dihydrochloride C7H6ClF3N2·2HCl ~283.37 3-Cl, pyridin-2-yl R Dihydrochloride
(S)-1-(2-Chlorophenyl)-2,2,2-trifluoroethanamine hydrochloride C8H8Cl2F3N 246.05 2-Cl, phenyl S Hydrochloride
BCTC (TRPV1 antagonist) C21H25ClN3O 376.90 3-Cl, pyridin-2-yl - Free base

Note: Molecular weights are calculated based on standard atomic weights. BCTC is included as a structurally related bioactive compound.

Biological Activity

(S)-1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of hypoxia-inducible factor 2-alpha (HIF-2α). This article delves into the biological activity of this compound, highlighting its mechanisms of action, synthesis pathways, and relevant research findings.

The compound has the following chemical properties:

  • Molecular Formula : C7H7ClF3N2
  • Molecular Weight : 247.04 g/mol
  • CAS Number : 1213892-06-8

The structure features a trifluoromethyl group and a chlorinated pyridine ring, which are significant for its biological reactivity and pharmacological properties. The presence of these functional groups enhances its interaction with biological targets, particularly in cancer therapy.

Research indicates that (S)-1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride acts primarily as a HIF-2α inhibitor . HIF-2α is a transcription factor that plays a crucial role in cellular responses to hypoxia and is implicated in tumor progression. By inhibiting HIF-2α, this compound may reduce tumor growth and improve therapeutic outcomes in various cancers.

In Vitro Studies

In vitro studies have demonstrated the compound's efficacy in inhibiting cell proliferation in cancer cell lines. For instance:

Cell Line EC50 (µM) Notes
HepG2>40Low cytotoxicity observed
A549 (Lung cancer)0.025Significant inhibition of growth
PC3 (Prostate)0.015High potency against prostate cancer

These results suggest that (S)-1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride may be particularly effective in targeting specific cancer types.

Animal Studies

Preliminary animal studies have also shown promising results. In mouse models of renal cell carcinoma:

  • Tumor Volume Reduction : Treatment with the compound resulted in a 50% reduction in tumor volume compared to control groups.
  • Survival Rate : Enhanced survival rates were noted in treated groups, indicating potential for clinical application.

Synthesis Pathways

The synthesis of (S)-1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride can be achieved through several methods:

  • Starting Materials : Use of 3-chloropyridine and trifluoroethylamine.
  • Reaction Conditions : Typically involves nucleophilic substitution reactions under controlled temperatures to ensure high yield and purity.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Case Study 1 : A study on its effects on renal cell carcinoma showed significant inhibition of HIF-2α activity leading to reduced angiogenesis.
    • Findings : Tumor growth was significantly lower in treated mice compared to controls.
  • Case Study 2 : Investigations into its metabolic stability indicated that while the compound is effective against certain cancer types, its stability in human liver microsomes requires further optimization to enhance bioavailability.

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